1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
Description
BenchChem offers high-quality 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)-1-[3-(triazol-2-yl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-24(22,23)15-5-2-13(3-6-15)4-7-16(21)19-11-8-14(12-19)20-17-9-10-18-20/h2-3,5-6,9-10,14H,4,7-8,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSBFKVQTKARAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2CCC(C2)N3N=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a synthetic organic molecule that incorporates a triazole ring, a pyrrolidine moiety, and a methylsulfonylphenyl group. This structural composition suggests potential biological activities, particularly in medicinal chemistry. The triazole ring is noted for its diverse biological properties, including antimicrobial and anticancer activities, while the pyrrolidine and methylsulfonyl groups may enhance the compound's pharmacokinetic profile.
Structural Features
The compound's structure can be broken down into several key components:
- Triazole Ring : Known for its role in various biological activities.
- Pyrrolidine Moiety : Contributes to the rigidity and potential biological interactions of the compound.
- Methylsulfonyl Group : Enhances lipophilicity and may influence receptor binding.
Table 1: Structural Components of the Compound
| Component | Description |
|---|---|
| Triazole Ring | Contributes to biological activity |
| Pyrrolidine | Provides structural rigidity |
| Methylsulfonyl | Increases lipophilicity and potential binding |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:
- Formation of the Triazole Ring : Achieved through Huisgen cycloaddition between an azide and an alkyne.
- Pyrrolidine Ring Formation : Synthesized via cyclization reactions involving suitable precursors.
- Coupling Reactions : The triazole and pyrrolidine rings are coupled with the methylsulfonylphenyl group through substitution reactions.
Biological Activity
The biological activity of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one has been evaluated in various studies:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing triazole rings have shown effectiveness against various bacterial strains. The specific activity against ESKAPE pathogens (a group of antibiotic-resistant bacteria) has been documented, suggesting potential therapeutic applications in treating resistant infections .
Anti-inflammatory Properties
In vitro assays have demonstrated that related compounds can act as selective inhibitors of cyclooxygenase (COX) enzymes. For example, compounds with similar methylsulfonylphenyl groups have been shown to inhibit COX-2 with high selectivity, indicating potential anti-inflammatory effects .
Case Studies
Several studies have focused on the structure-activity relationship (SAR) of triazole-containing compounds:
- A study reported that modifications in the position of substituents on the triazole ring significantly influenced antibacterial potency against Mycobacterium tuberculosis and ESKAPE pathogens .
- Another investigation highlighted that specific configurations within the triazole and pyrrolidine frameworks could enhance enzyme inhibition profiles, particularly against COX enzymes .
The mechanism by which 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one exerts its biological effects is likely multifaceted:
- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity.
- Molecular Targeting : Biochemical assays are essential for identifying precise molecular targets and pathways involved in its pharmacological effects.
Q & A
Q. What are the recommended synthetic pathways for synthesizing this compound, and how can researchers optimize reaction yields?
- Methodological Answer : A common approach involves multi-step reactions starting with pyrrolidine and triazole precursors. For example, coupling reactions using chloranil as an oxidizing agent in xylene under reflux (25–30 hours) followed by purification via recrystallization from methanol . To optimize yields:
- Monitor reaction progress using TLC or HPLC.
- Adjust stoichiometry of triazole and pyrrolidine derivatives to minimize side products.
- Use anhydrous Na₂SO₄ for drying organic layers to prevent hydrolysis of intermediates.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Employ a combination of analytical techniques:
Q. What are the critical stability considerations for this compound under laboratory storage conditions?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the triazole moiety .
- Moisture Sensitivity : The methylsulfonyl group is hygroscopic; use desiccants in storage containers .
- Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products via HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. To address this:
- Replicate Studies : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays) .
- Impurity Profiling : Isolate and identify side products (e.g., via LC-MS) to correlate with bioactivity variations .
- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on the triazole-pyrrolidine scaffold .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors from the methylsulfonyl group .
- MD Simulations : Simulate ligand-protein stability over 100 ns to assess binding mode consistency .
Q. How can environmental fate studies inform the safe handling of this compound in laboratory settings?
- Methodological Answer :
- Biodegradation Assays : Use OECD 301F to measure mineralization rates in activated sludge .
- Ecotoxicity Screening : Test acute toxicity in Daphnia magna (48h LC₅₀) and algal growth inhibition .
- Waste Disposal : Neutralize acidic/basic byproducts before incineration (≥1200°C) to prevent SO₂ emissions from the sulfonyl group .
Q. What experimental designs are optimal for studying the compound's pharmacokinetic (PK) properties?
- Methodological Answer :
- In Vivo PK : Use a crossover design in rodents (n=6) with IV/PO dosing. Collect plasma samples at 0, 1, 2, 4, 8, 24h .
- Tissue Distribution : Apply LC-MS/MS to quantify compound levels in liver, kidney, and brain homogenates .
- Metabolite ID : Use high-resolution MS to detect phase I/II metabolites (e.g., triazole oxidation products) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
